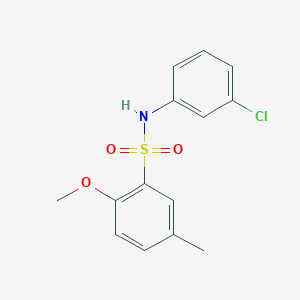![molecular formula C18H22N2O3S B5700646 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes.
Mécanisme D'action
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide inhibits ALDH activity by binding to the enzyme's active site and blocking the oxidation of aldehydes. ALDH1A1 and ALDH3A1 isoforms are particularly sensitive to 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide inhibition due to their unique active site structures. 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to be a competitive inhibitor of ALDH1A1 and a non-competitive inhibitor of ALDH3A1.
Biochemical and Physiological Effects
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo. 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has also been shown to inhibit the self-renewal and differentiation of cancer stem cells. In addition, 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to modulate the activity of various signaling pathways, including Wnt, Notch, and Hedgehog, which are involved in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide is a potent and selective inhibitor of ALDH1A1 and ALDH3A1 isoforms, making it a valuable tool for studying the role of ALDH in cancer and stem cell biology. However, 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has some limitations, including its low solubility in water and its potential off-target effects on other enzymes and signaling pathways.
Orientations Futures
Future research on 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide should focus on identifying its off-target effects and developing more potent and selective ALDH inhibitors. In addition, 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide could be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity. Finally, 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide could be used in clinical trials to evaluate its potential as a cancer therapy.
Méthodes De Synthèse
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide can be synthesized using a multistep process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with diethylamine to form 3-(diethylamino)-N-(3-methylphenyl)propanamide, which is further reacted with sulfonyl chloride to form 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide.
Applications De Recherche Scientifique
3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been widely used in scientific research to inhibit ALDH activity. ALDH is a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. ALDH activity has been implicated in numerous physiological and pathological processes, including cancer, stem cell differentiation, and drug metabolism. 3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide has been shown to selectively inhibit ALDH1A1 and ALDH3A1 isoforms, which are overexpressed in various cancer types.
Propriétés
IUPAC Name |
3-(diethylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)24(22,23)17-11-7-9-15(13-17)18(21)19-16-10-6-8-14(3)12-16/h6-13H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJCXKAVVOFVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)

![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)



![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)

![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)

![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)